molecular formula C14H7ClF6 B3232053 4'-Chloro-2,4-bis(trifluoromethyl)-1,1'-biphenyl CAS No. 1333319-59-7

4'-Chloro-2,4-bis(trifluoromethyl)-1,1'-biphenyl

Cat. No. B3232053
CAS RN: 1333319-59-7
M. Wt: 324.65 g/mol
InChI Key: JZSHYLCUQKUEFZ-UHFFFAOYSA-N
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Description

4-Chloro-2,4-bis(trifluoromethyl)-1,1'-biphenyl (CTBP) is a chemical compound that is widely used in scientific research. It is a member of the biphenyl family of organic compounds and is characterized by its unique chemical structure, which features two trifluoromethyl groups and a chloro substituent on the biphenyl ring system. CTBP has found extensive applications in various fields of research, including medicinal chemistry, materials science, and environmental science. In

Mechanism of Action

The mechanism of action of 4'-Chloro-2,4-bis(trifluoromethyl)-1,1'-biphenyl is not well understood. However, it is believed that this compound exerts its effects through the inhibition of certain enzymes in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the regulation of neurotransmitters in the brain. This compound has also been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well characterized. However, studies have shown that this compound can induce oxidative stress in cells, which can lead to cell death. This compound has also been shown to induce DNA damage and inhibit cell proliferation. In animal studies, this compound has been shown to cause liver damage and alter lipid metabolism.

Advantages and Limitations for Lab Experiments

4'-Chloro-2,4-bis(trifluoromethyl)-1,1'-biphenyl has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also highly soluble in organic solvents, which makes it easy to handle in the lab. However, this compound has several limitations. It is a toxic compound that can cause harm to humans and animals. This compound is also expensive to produce, which limits its use in large-scale experiments.

Future Directions

There are several future directions for research on 4'-Chloro-2,4-bis(trifluoromethyl)-1,1'-biphenyl. One area of research is the development of new drugs and pharmaceuticals based on this compound. Another area of research is the use of this compound as a precursor for the synthesis of new materials with unique properties. Additionally, research on the toxicity and environmental impact of this compound is needed to better understand its potential risks and benefits.

Scientific Research Applications

4'-Chloro-2,4-bis(trifluoromethyl)-1,1'-biphenyl has found extensive applications in various fields of scientific research. In medicinal chemistry, this compound has been used as a building block for the synthesis of various drugs and pharmaceuticals. This compound has also been used as a ligand in the design of new metal-based drugs. In materials science, this compound has been used as a precursor for the synthesis of various polymers and liquid crystals. In environmental science, this compound has been used as a marker for the detection of polychlorinated biphenyls in the environment.

properties

IUPAC Name

1-(4-chlorophenyl)-2,4-bis(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF6/c15-10-4-1-8(2-5-10)11-6-3-9(13(16,17)18)7-12(11)14(19,20)21/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSHYLCUQKUEFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80744894
Record name 4'-Chloro-2,4-bis(trifluoromethyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1333319-59-7
Record name 4'-Chloro-2,4-bis(trifluoromethyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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